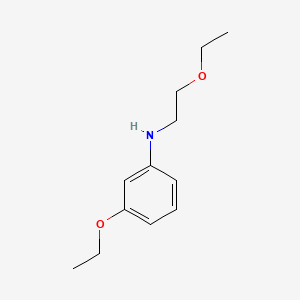

3-Ethoxy-N-(2-ethoxyethyl)aniline

Descripción

3-Ethoxy-N-(2-ethoxyethyl)aniline is a substituted aniline derivative characterized by ethoxy groups at the 3-position of the aromatic ring and a 2-ethoxyethylamine substituent on the nitrogen atom. Its IUPAC name is 3-(2-ethoxyethoxy)-N-[(2-ethoxyphenyl)methyl]aniline, with the molecular formula C₁₉H₂₅NO₃ and a molecular weight of 315.4067 g/mol . The compound features two ethoxy chains, enhancing its lipophilicity compared to simpler aniline derivatives. It is typically synthesized via nucleophilic substitution or coupling reactions, as evidenced by methods described for structurally related compounds .

Propiedades

Número CAS |

127599-45-5 |

|---|---|

Fórmula molecular |

C12H19NO2 |

Peso molecular |

209.289 |

Nombre IUPAC |

3-ethoxy-N-(2-ethoxyethyl)aniline |

InChI |

InChI=1S/C12H19NO2/c1-3-14-9-8-13-11-6-5-7-12(10-11)15-4-2/h5-7,10,13H,3-4,8-9H2,1-2H3 |

Clave InChI |

YGNSHRDVTZHVGJ-UHFFFAOYSA-N |

SMILES |

CCOCCNC1=CC(=CC=C1)OCC |

Sinónimos |

Benzenamine, 3-ethoxy-N-(2-ethoxyethyl)- (9CI) |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Substituent Variations on the Aniline Ring

Key Differences :

- 3-Ethoxy-N-(4-methoxyphenyl)-N-methyl-2-(phenylthio)aniline (3z): This compound (C₂₃H₂₅NO₂S) introduces a methyl group on the nitrogen, a 4-methoxyphenyl substituent, and a phenylthio group at the 2-position. It is synthesized via CsF-mediated thioamination of arynes, yielding 74% as a pale yellow oil .

- N-{2-[2-(sec-Butyl)phenoxy]ethyl}-3-(2-methoxyethoxy)aniline: Features a branched sec-butyl group on the phenoxy moiety and a methoxyethoxy chain. Its molecular weight is 343.46 g/mol, and it is commercially available (CAS: 1040686-17-6) .

- 2-Methoxy-N-(2-methoxyethyl)aniline: Simplifies the structure with methoxy groups (C₁₀H₁₅NO₂, MW 181.23 g/mol), offering reduced steric hindrance and higher polarity .

Table 1: Substituent Impact on Properties

Alkoxy Chain Modifications

Ethoxy and methoxyethyl chains influence solubility and reactivity:

- N-(2-Ethoxybenzyl)-3-(2-ethoxyethoxy)aniline (C₁₉H₂₅NO₃, MW 315.41 g/mol) contains dual ethoxyethyl groups, enhancing hydrophobicity .

- 3-(Heptyloxy)-N-[2-(2-phenoxyethoxy)benzyl]aniline (C₂₈H₃₃NO₃, MW 443.57 g/mol) incorporates a long heptyloxy chain and phenoxyethoxy group, significantly increasing molecular weight and lipophilicity .

Hydrogen Bonding and Crystallography

- N-(2-{[7-(2-Anilinoethoxy)-3,6-dibromonaphthalen-2-yl]oxy}ethyl)aniline (C₂₆H₂₄Br₂N₂O₂): Exhibits intramolecular N–H⋯(Br,O) hydrogen bonds, forming dimeric structures. Crystal parameters: a = 9.588 Å, b = 10.898 Å, c = 13.060 Å .

- 3-Ethoxy-N-(2-ethoxyethyl)aniline: No crystallographic data is reported, but analogous compounds suggest flexible ethoxy chains reduce crystallinity compared to brominated analogs .

Commercial and Industrial Relevance

- Price and Availability: Derivatives like 3-Ethoxy-N-(2-fluoro/ethoxybenzyl)aniline are sold at $284.00 per 500 mg (Santa Cruz Biotechnology) .

- Applications : Ethoxyethyl-substituted anilines are intermediates in agrochemicals and pharmaceuticals, while halogenated variants (e.g., 4-chloro derivatives) serve as corrosion inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.